![molecular formula C23H23N3O4S B4263675 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4263675.png)
4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide
説明
4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential in the treatment of various types of cancer.
作用機序
4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to the inhibition of cell growth and proliferation. The compound has been shown to be highly specific for EGFR, with little to no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, the compound has been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular disease. In addition, 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide for lab experiments is its high specificity for EGFR. This makes it a useful tool for investigating the role of EGFR in cancer development and progression. However, the compound also has some limitations. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of EGFR. In addition, the compound is highly hydrophobic, which can make it difficult to solubilize in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide. Another area of interest is the investigation of the role of EGFR in other diseases, such as cardiovascular disease and inflammatory conditions. Finally, there is ongoing research on the use of 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide in combination with other cancer therapies to improve treatment outcomes.
科学的研究の応用
4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide has been the subject of numerous scientific studies over the past few decades. The compound has been shown to be effective in inhibiting the growth and proliferation of various types of cancer cells, including those of the breast, lung, and colon. In addition, 4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide has been used in studies to investigate the role of EGFR in cancer development and progression.
特性
IUPAC Name |
5-methyl-4-[4-(2-methylpropyl)phenyl]-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-13(2)12-15-4-6-16(7-5-15)19-14(3)31-23(20(19)21(24)27)25-22(28)17-8-10-18(11-9-17)26(29)30/h4-11,13H,12H2,1-3H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGKAFUUCMZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[4-(2-methylpropyl)phenyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



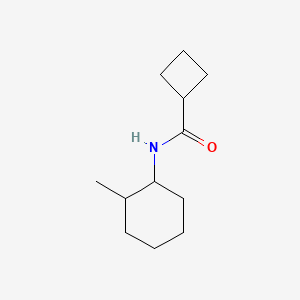
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
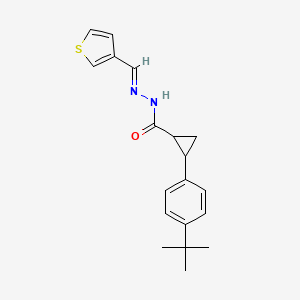

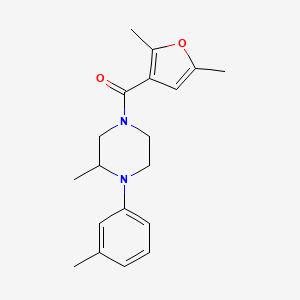
![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)
![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263619.png)
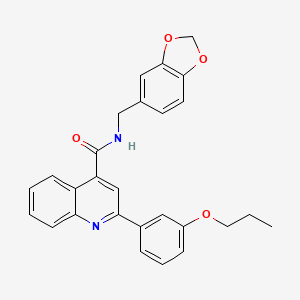
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4263633.png)
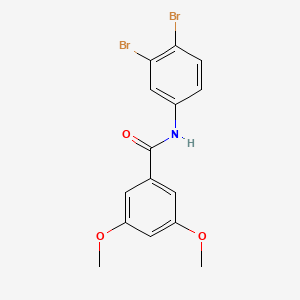
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4263643.png)
![1-[4-(benzyloxy)phenyl]-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4263649.png)
![2-({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263654.png)
![N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263668.png)